molecular formula C20H22N4O5S B2830716 1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione CAS No. 2380042-97-5

1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B2830716
CAS No.: 2380042-97-5
M. Wt: 430.48
InChI Key: GZWQFNNGJPGTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrimidine moiety, a piperidine ring, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrimidine and piperidine intermediates, followed by their coupling and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyrimidine or piperidine rings.

    Reduction: Used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts are often used in coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is unique due to its combination of three distinct moieties, which may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

1-[4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c25-18-6-7-19(26)24(18)16-2-4-17(5-3-16)30(27,28)23-12-8-15(9-13-23)14-29-20-21-10-1-11-22-20/h1-5,10-11,15H,6-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWQFNNGJPGTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.